molecular formula C19H19INO2P B5054553 Diphenylphosphoryl-(1-methylpyridin-1-ium-3-yl)methanol;iodide

Diphenylphosphoryl-(1-methylpyridin-1-ium-3-yl)methanol;iodide

Cat. No.: B5054553
M. Wt: 451.2 g/mol
InChI Key: ZLNBHVOTTGTEAU-UHFFFAOYSA-M
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Description

Diphenylphosphoryl-(1-methylpyridin-1-ium-3-yl)methanol;iodide is a complex organic compound that features a combination of diphenylphosphoryl and pyridinium moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylphosphoryl-(1-methylpyridin-1-ium-3-yl)methanol;iodide typically involves the reaction of diphenylphosphoryl chloride with 1-methylpyridin-1-ium-3-ylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The resulting product is then treated with iodine to form the iodide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diphenylphosphoryl-(1-methylpyridin-1-ium-3-yl)methanol;iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce various derivatives depending on the nucleophile.

Scientific Research Applications

Diphenylphosphoryl-(1-methylpyridin-1-ium-3-yl)methanol;iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diphenylphosphoryl-(1-methylpyridin-1-ium-3-yl)methanol;iodide involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the pyridinium moiety can interact with aromatic residues through π-π stacking interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,5-Trimethylpyrazin-1-ium iodide
  • 4-(Anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide
  • 4,4′-Bithiophene-5,5′-diylbis(ethyne-2,1-diyl)bis(1-methylpyridin-1-ium) iodide

Uniqueness

Diphenylphosphoryl-(1-methylpyridin-1-ium-3-yl)methanol;iodide is unique due to its combination of diphenylphosphoryl and pyridinium groups, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not observed with similar compounds.

Properties

IUPAC Name

diphenylphosphoryl-(1-methylpyridin-1-ium-3-yl)methanol;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2P.HI/c1-20-14-8-9-16(15-20)19(21)23(22,17-10-4-2-5-11-17)18-12-6-3-7-13-18;/h2-15,19,21H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNBHVOTTGTEAU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19INO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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